molecular formula C12H13NO2 B1295984 Tert-butyl 4-cyanobenzoate CAS No. 55696-50-9

Tert-butyl 4-cyanobenzoate

Cat. No. B1295984
CAS RN: 55696-50-9
M. Wt: 203.24 g/mol
InChI Key: PBGZJUKYAHDTND-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyanobenzoate is a chemical compound that is part of the tert-butyl aroylperbenzoates family. These compounds have been studied for their photophysical properties and reactivity under laser flash photolysis (LFP) conditions. The tert-butyl group is a common bulky substituent that can influence the stability and reactivity of the molecule .

Synthesis Analysis

The synthesis of tert-butyl 4-cyanobenzoate is not directly described in the provided papers. However, related compounds, such as tert-butyl aroylperbenzoates, have been synthesized and studied. For example, tert-butylazocumenes were prepared from corresponding cyanobenzenes, which could be a similar starting point for the synthesis of tert-butyl 4-cyanobenzoate . Additionally, the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid from 2,6-di-tert-butyl-4-methylphenol involves bromination and oxidation steps, which could be adapted for the synthesis of tert-butyl 4-cyanobenzoate .

Molecular Structure Analysis

The molecular structure of tert-butyl 4-cyanobenzoate is not directly reported, but the structure of related compounds provides some insight. For instance, the molecular structure of 4-tert-butylpyrazoles was determined using X-ray crystallography, NMR, and calorimetric studies, which could be analogous to the structural analysis of tert-butyl 4-cyanobenzoate . The bulky tert-butyl group can have a buttressing effect, influencing the overall molecular conformation .

Chemical Reactions Analysis

Tert-butyl aroylperbenzoates undergo various chemical reactions, including photolysis. The LFP of these compounds leads to the formation of singlet and triplet states, as well as aroylphenyl radicals. These radicals exhibit solvent-dependent lifetimes and can react with various quenchers . The tert-butyl peroxybenzoate (TBPB) mediated reactions, such as the functionalization of N-propargyl aromatic amine derivatives, demonstrate the reactivity of tert-butyl substituted benzoates in radical addition/cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-cyanobenzoate can be inferred from related compounds. Tert-butyl aroylperbenzoates show broad absorption in the UV-visible spectrum when studied under LFP . The stability and solubility of tert-butyl substituted compounds are also influenced by the presence of the tert-butyl group, as seen in the synthesis and characterization of new cardo poly(bisbenzothiazole)s . The thermal stability of these compounds is generally high, with decomposition temperatures often exceeding 400°C .

Scientific Research Applications

Organic Semiconductors and Conductors

  • Methods of Application or Experimental Procedures : Tetrathiafulvalene (TTF), pentacene, and quarterthiophene with tert-butyl substituents are synthesized, and the crystal structures and the transistor properties are investigated . The tetracyanoquinodimethane (TCNQ) complex of tert-butyl TTF constructs highly one-dimensional segregated columns with tetragonal crystal symmetry .
  • Results or Outcomes : The introduction of tert-butyl groups to TTF derivatives has been found to stabilize and improve the OFET properties of these materials . The tert-butyl groups work like a passivation layer, where the threshold voltage drastically goes down to 0 V, and the transistors maintain stable operation even after several months, without changing the energy levels .

Surface-Enhanced Raman Scattering

  • Summary of the Application : Tert-butyl 4-cyanobenzoate is used in the synthesis of a multifunctional nanozyme-based enhanced system for tert-butyl hydroquinone assay by surface-enhanced Raman scattering .
  • Methods of Application or Experimental Procedures : An Au-based nanozyme composite (AuNPs/Cu,I) was constructed by using Cu,I-doped carbon dots (Cu,I-CDs) as the reducing agent as well as the nanozyme . The tert-butyl hydroquinone (TBHQ) as the substrate could be catalyzed with AuNPs/Cu,I nanozyme to produce red substances .
  • Results or Outcomes : The current investigation provides a flexible and controllable way to design multifunctional nanozymes along with the Raman enhancement strategy based on the catalysis of nanozyme . The system showed a good linear range from 0.11 to 10 mg L−1 .

Synthesis of N-substituted derivatives

  • Summary of the Application : Tert-butyl 4-cyanobenzoate is used in the synthesis of N-substituted derivatives .
  • Methods of Application or Experimental Procedures : The synthesis involves the use of morpholine, NaOtBu, PdCl2, and P(o-tolyl) .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Halogen Exchange Reaction

  • Summary of the Application : Tert-butyl 4-cyanobenzoate is used in halogen exchange reactions .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Biocatalytic Processes

  • Summary of the Application : The tert-butyl group, which is part of the Tert-butyl 4-cyanobenzoate molecule, has implications in biosynthetic and biodegradation pathways, and its possible application in biocatalytic processes is described .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

Safety And Hazards

Tert-butyl 4-cyanobenzoate is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGZJUKYAHDTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80297254
Record name tert-butyl 4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-cyanobenzoate

CAS RN

55696-50-9
Record name NSC114973
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Record name tert-butyl 4-cyanobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-cyanobenzoate
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Synthesis routes and methods I

Procedure details

In 612 ml of methylene chloride were suspended 45.0 g of 4-cyanobenzoic acid and 3.1 ml of conc. sulfuric acid. To the suspension was added, while stirring at 0° C., 310 ml of isobutene. The mixture was stirred for 13 days. The reaction mixture was neutralized with a saturated aqueous solution of sodium hydrogencarbonate, which was subjected to extraction with ethyl acetate. The organic layer was concentrated under reduced pressure. Resulting precipitate was collected by filtration and washed with hexane. The filtrate and the washing were combined, which was concentrated under reduced pressure. The concentrate was purified by means of a silica gel chromatography (hexane/ethyl acetate=10/1), followed by crystallization from methylene chloride/petroleum ether to afford 43.1 g of the titled compound as a white crystalline product.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
310 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
612 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Dissolve 22.1 g 4-cyanobenzoic acid and 28.2 ml t-butanol in 500 ml DMF. Add 9.15 g 4-(dimethylamino) pyridine and 31.5 g 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride. Stir the mixture overnight at RT. Remove the DMF in vacuo, and partition the resultant residue between ethyl acetate and water. Wash the organic layer successively with cold 0.5 N aqueous HCl, water, 5% aqueous NaHC03 and brine. Dry the organic layer over MgSO4 and evaporate the solvent to obtain the title compound. m.p. 75°-78° C. Rf (silica gel; 5% EtOAc in hexane)=0.3; IR 2240 cm-1 ; 1730 cm-1.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
28.2 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step Two
Quantity
9.15 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
B Guo, JG de Vries, E Otten - Chemical Science, 2019 - pubs.rsc.org
Nitrile hydration provides access to amides that are important structural elements in organic chemistry. Here we report catalytic nitrile hydration using ruthenium catalysts based on a …
Number of citations: 58 pubs.rsc.org
S Nasim, ML Guzman, CT Jordan, PA Crooks - Bioorganic & medicinal …, 2011 - Elsevier
… For the synthesis of the 4-carboxylate analog 15 (Scheme 2B), the precursor tert-butyl-protected isothiocyanate 14 was synthesized from tert-butyl-4-cyanobenzoate (12), 8 which was …
Number of citations: 12 www.sciencedirect.com
J Dudley - 2016 - search.proquest.com
Studies were continued involving the synthesis of 5-substituted tetrazoles using cerium chloride in isopropanol/water mixtures or DMF. In addition, the synthesis of aryltetrazoleboronic …
Number of citations: 0 search.proquest.com
K McMahon - 1991 - dalspace.library.dal.ca
… Reactions [2.13] and [2.14] were repeated using tert-butyl 4-cyanobenzoate (22a) instead of the methyl ester. The resulting ferf-butyl ester imine (23a) and ferf-butyl ester ketone (24a) …
Number of citations: 3 dalspace.library.dal.ca
IAM Raposo - 2017 - repositorio.ul.pt
Esters have many important characteristics, which make them useful in many fields, including the pharmaceutical one. They can be found in macrolide antibiotics, flavouring agents, …
Number of citations: 0 repositorio.ul.pt
S Kitamura, H Fukushi, T Miyawaki… - Chemical and …, 2001 - jstage.jst.go.jp
… of tert-butyl 4-cyanobenzoate (9.0 g, 44.3 mmol), hydroxylamine hydrochloride (3.08g, 44.3mmol), NaHCO3 (4.0g, 48.0mmol), water (10ml) and tert-BuOH (100ml) was stirred for 1.5h at …
Number of citations: 51 www.jstage.jst.go.jp
ES Wiedner - 2009 - deepblue.lib.umich.edu
Triple-bond metathesis is a useful methodology for the synthesis of new organic functionalities. Alkyne cross metathesis (ACM) has been employed in the synthesis of materials with …
Number of citations: 3 deepblue.lib.umich.edu
T Terwege, W Hanekamp, D Garzinsky… - …, 2016 - Wiley Online Library
… tert-Butyl 4-(2H-tetrazol-5-yl)benzoate (40): A mixture of tert-butyl 4-cyanobenzoate49 (39; 215 mg, 1.06 mmol), trimethylsilyl azide (244 mg, 2.11 mmol), and tetrabutylammonium …
K McMahon, DR Arnold - Canadian journal of chemistry, 1993 - cdnsciencepub.com
… Reactions [3] and [4] were repeated using tert-butyl 4-cyanobenzoate (Ion) instead of the methyl ester. The resulting tert-butyl ester imine (lla) and tert-butyl ester ketone (12u) were fully …
Number of citations: 30 cdnsciencepub.com

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